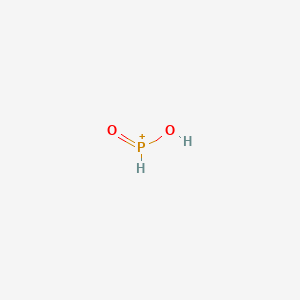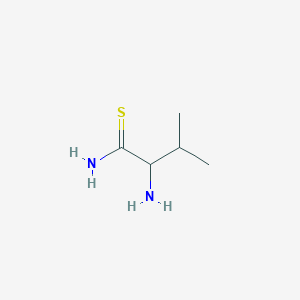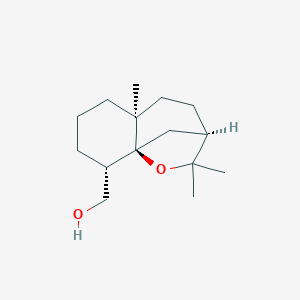
Hypophosphorous acid
説明
Hypophosphorous acid (H3PO2), also known as phosphinic acid, is a phosphorus oxyacid characterized by its unique chemical structure and properties. It serves as a precursor for various chemical reactions and is fundamental in the synthesis of hypophosphite salts, esters, and borane complexes. Notable for its P–H bond, hypophosphorous acid participates in various chemical reactions, including addition reactions, alkylation, and cross-coupling reactions. It is also utilized in the synthesis of α-amino- H-phosphinic substrates and H-phosphonates, highlighting its versatility and importance in organic and organophosphorus chemistry (Troev, 2018).
Synthesis Analysis
The synthesis of hypophosphorous acid and its derivatives has been a subject of continuous research. Methods include electrodialysis production, showcasing a low-cost and high-efficiency process without waste residue or wastewater (Fusheng & Aihong, 2010). Another approach involves the environmentally friendly synthesis of organophosphorus compounds using hypophosphorous acid and its salts as chlorine-free reagents, emphasizing sustainability and the avoidance of halogen-containing compounds (Visa, Maranescu, & Ilia, 2016).
Molecular Structure Analysis
Hypophosphorous acid's molecular structure is notable for its P–H bond and the presence of two hydroxyl groups, making it distinct among phosphorus oxyacids. Its structure enables unique reactivity patterns, particularly in the formation of phosphinic dipeptide derivatives and the novel approach to H-phosphonates (Troev, 2018).
Chemical Reactions and Properties
Hypophosphorous acid participates in a broad range of chemical reactions, including reduction, alkylation, and cross-coupling reactions. It acts as a reducing agent in the synthesis of 2-organylselanyl pyridines, demonstrating its utility in organic synthesis (Thurow et al., 2013). Furthermore, its role in the selective semihydrogenation of terminal alkynes underscores its value in the preparation of organophosphorus compounds without the need for phosphorus trichloride, aligning with green chemistry principles (Cao et al., 2014).
Physical Properties Analysis
The physical properties of hypophosphorous acid, such as solubility and stability, are crucial for its application in chemical syntheses and industrial processes. Its solubility in water and organic solvents enables its widespread use in various chemical reactions and as a reagent in organophosphorus chemistry.
Chemical Properties Analysis
Hypophosphorous acid's chemical properties, particularly its reducing power and reactivity towards P–H bond activation, make it a valuable reagent in organic and inorganic chemistry. Its ability to donate hydrogen and to participate in transfer hydrogenation processes are key attributes that facilitate the synthesis of a wide range of organophosphorus compounds (Montchamp, 2014).
科学的研究の応用
1. Synthesis of Phosphinates
Hypophosphorous acid is used as a double radical precursor in the synthesis of phosphinates, demonstrating high diastereoselection in the process. This is evident in the efficient synthesis of furanosylphosphinate derivatives (Dubert et al., 2002).
2. Metal-Catalyzed Reactions
It effectively participates in metal-catalyzed C-P bond-forming reactions with allenes, dienes, and activated allylic electrophiles. This methodology enables the preparation of allylic H-phosphinic acids and their esters (Bravo-Altamirano et al., 2008).
3. Hydrophosphinylation of Alkenes and Alkynes
Hypophosphorous derivatives are used for phosphorus-carbon bond formation instead of transfer hydrogenation in the hydrophosphinylation of alkenes and alkynes, demonstrating considerable extension in the synthesis of organophosphorus compounds (Deprèle & Montchamp, 2002).
4. Reducing Agent in Organic Synthesis
Hypophosphorous acid, combined with iodine, acts as a reducing agent in organic synthesis, especially in the reduction of benzhydrols to methylene derivatives (Gordon & Fry, 2001).
5. Electrodialysis Production
It is used in the electrodialysis production method, proving to be an efficient, low-cost, and environmentally friendly process for preparing hypophosphorous acid (Fusheng & Aihong, 2010).
6. Organophosphorus Synthesis
Hypophosphorous acid is highlighted as a viable alternative to phosphorus trichloride in the synthesis of organophosphorus compounds. Its use reflects a shift towards safer, more sustainable chemical processes (Montchamp, 2014).
7. Phase Transition Studies
Studies on the phase transition of hypophosphorous acid reveal its dimorphic nature and the formation of hydrogen bonds in its structure (Nastran & Stöger, 2021).
Safety And Hazards
将来の方向性
The ongoing research into Hypophosphorous acid and its derivatives aims to uncover new applications and safer handling methodologies . As our understanding of its unique chemistry deepens, we can expect to see an expansion of its role in industries and innovations in its production processes .
Relevant Papers
The paper “Hypophosphorous Acid and Its Salts as Reagents in Organophosphorus Chemistry” provides a comprehensive overview of the use of Hypophosphorous acid and its salts as reagents for organophosphorus compounds . Another paper, “Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction”, discusses the synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid .
特性
IUPAC Name |
hydroxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2P/c1-3-2/h3H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXELHUDBJJEV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873902 | |
| Record name | Phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(oxo)phosphanium | |
CAS RN |
6303-21-5 | |
| Record name | Hypophosphorous acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)



